molecular formula C16H18N4O2 B596144 Benzyl 4-amino-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate CAS No. 1260810-71-6

Benzyl 4-amino-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

Cat. No.: B596144
CAS No.: 1260810-71-6
M. Wt: 298.346
InChI Key: NWDSJWKDFIPARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-amino-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a complex organic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate typically involves a multi-step process. One common method is the Biginelli-type reaction, which involves the condensation of an aryl aldehyde with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN) . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl 4-amino-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
  • Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7-carboxylate

Uniqueness

Benzyl 4-amino-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and biological activity compared to similar compounds .

Properties

CAS No.

1260810-71-6

Molecular Formula

C16H18N4O2

Molecular Weight

298.346

IUPAC Name

benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

InChI

InChI=1S/C16H18N4O2/c17-15-13-6-8-20(9-7-14(13)18-11-19-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,17,18,19)

InChI Key

NWDSJWKDFIPARL-UHFFFAOYSA-N

SMILES

C1CN(CCC2=C1C(=NC=N2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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